molecular formula C18H17Cl2N3S B425310 5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide

5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide

Cat. No.: B425310
M. Wt: 378.3g/mol
InChI Key: PSBSJXFQHPXRLP-UHFFFAOYSA-N
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Description

5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl and dichlorobenzyl groups: These groups are introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dichlorobenzyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide can be compared with other similar compounds, such as:

    3-(2,4-Dichlorobenzyl)sulfanyl-1H-1,2,4-triazol-5-amine: This compound has a similar structure but different substituents, leading to variations in its biological activity.

    4-(4-(4-Chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17Cl2N3S

Molecular Weight

378.3g/mol

IUPAC Name

3-benzyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H17Cl2N3S/c1-2-23-17(10-13-6-4-3-5-7-13)21-22-18(23)24-12-14-8-9-15(19)11-16(14)20/h3-9,11H,2,10,12H2,1H3

InChI Key

PSBSJXFQHPXRLP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

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